molecular formula C10H19N5O B1203251 Secbumeton CAS No. 26259-45-0

Secbumeton

Cat. No.: B1203251
CAS No.: 26259-45-0
M. Wt: 225.29 g/mol
InChI Key: ZJMZZNVGNSWOOM-UHFFFAOYSA-N
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Description

Secbumeton is a selective herbicide belonging to the triazine chemical class. It is primarily used to control annual grasses and broad-leaved weeds in various crops such as maize, sugarcane, and potatoes. The compound works by inhibiting photosynthesis in target plants, thereby controlling their growth and proliferation .

Mechanism of Action

Target of Action

Secbumeton primarily targets the photosystem II in plants . Photosystem II is a crucial component of the photosynthetic process, responsible for the initial phase of converting light energy into chemical energy. By targeting this system, this compound disrupts the plant’s ability to perform photosynthesis, thereby controlling the growth of grasses and broadleaf weeds .

Mode of Action

This compound inhibits photosynthesis at photosystem II . It interferes with the normal functioning of this system, preventing the conversion of light energy into chemical energy. This inhibition disrupts the plant’s ability to produce the energy it needs to grow, effectively controlling the growth of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting these reactions, this compound disrupts the plant’s ability to convert light energy into chemical energy, which in turn affects the plant’s growth and development.

Result of Action

The result of this compound’s action is the effective control of the growth of various weeds. By inhibiting photosynthesis at photosystem II, this compound prevents the plant from producing the energy it needs to grow . This results in the death of the plant, thereby controlling the population of the targeted weeds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the leachability of this compound is high, indicating that it can easily move through the soil . This could potentially affect its efficacy as it may not remain in the target area long enough to have the desired effect. Additionally, factors such as soil type, temperature, and rainfall can also influence the effectiveness and persistence of this compound in the environment.

Biochemical Analysis

Biochemical Properties

Secbumeton functions primarily by inhibiting photosynthesis at photosystem II. It is absorbed by the roots and leaves of plants, where it interferes with the electron transport chain, ultimately leading to the cessation of photosynthesis . The compound interacts with several biomolecules, including the D1 protein of the photosystem II complex. This interaction prevents the transfer of electrons from water to plastoquinone, disrupting the photosynthetic process and leading to plant death .

Cellular Effects

This compound affects various types of cells, particularly plant cells, by inhibiting photosynthesis. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In plant cells, the disruption of photosynthesis leads to a cascade of effects, including reduced ATP production, altered gene expression related to stress responses, and changes in metabolic fluxes . These cellular disruptions ultimately result in the death of the plant.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the D1 protein in the photosystem II complex. This binding inhibits the normal function of the protein, preventing the transfer of electrons and disrupting the photosynthetic electron transport chain . The inhibition of photosystem II leads to the generation of reactive oxygen species, which can cause further damage to cellular components and contribute to the herbicidal action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its herbicidal activity can decrease with prolonged exposure to environmental factors such as light and temperature . Studies have shown that this compound can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in laboratory settings has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies in animal models have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, as well as disruptions in metabolic processes . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a herbicide. The compound is metabolized in plants through processes such as hydroxylation and conjugation, leading to the formation of various metabolites . These metabolic pathways involve enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which play a role in the detoxification and breakdown of this compound . The presence of these metabolites can affect metabolic fluxes and alter the levels of key metabolites within the plant.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by plant roots and leaves, where it is translocated to different parts of the plant . Transporters and binding proteins may facilitate the movement of this compound within the plant, affecting its localization and accumulation. The distribution of this compound within the plant can influence its herbicidal activity and effectiveness .

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts of plant cells, where it exerts its herbicidal effects by inhibiting photosystem II . The compound’s localization to the chloroplasts is facilitated by its chemical properties and interactions with specific targeting signals. This subcellular localization is crucial for its activity, as it allows this compound to effectively disrupt the photosynthetic process and lead to plant death .

Chemical Reactions Analysis

Secbumeton undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Secbumeton is part of the triazine herbicide family, which includes other compounds such as atrazine, simazine, and propazine. Compared to these similar compounds, this compound is unique due to its specific molecular structure, which includes a sec-butyl group and an ethylamino group. This structural uniqueness contributes to its specific mode of action and spectrum of weed control .

Similar Compounds

  • Atrazine
  • Simazine
  • Propazine

These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name

2-N-butan-2-yl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZZNVGNSWOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037594
Record name Secbumeton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26259-45-0
Record name Secbumeton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26259-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secbumeton [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Secbumeton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Secbumeton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECBUMETON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG062W4WWU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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